Product packaging for DiSulfo-ICG maleimide(Cat. No.:)

DiSulfo-ICG maleimide

Cat. No.: B12388925
M. Wt: 1057.2 g/mol
InChI Key: SRNXJQQBLVKOAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DiSulfo-ICG maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group for the site-specific labeling of thiols in biomolecules. This derivative of the clinically approved Indocyanine Green (ICG) features two sulfonate groups, which significantly enhance its water solubility and reduce aggregation-related quenching in aqueous biological environments compared to non-sulfonated analogs. The core mechanism of action involves the maleimide group selectively reacting with free sulfhydryl groups (-SH) on cysteine residues via a Michael addition reaction, forming a stable thioether bond. This reaction is highly chemoselective for thiols at a pH between 6.5 and 7.5, enabling controlled and efficient conjugation to proteins, peptides, and other thiolated molecules like oligonucleotides without interfering with amine groups. The conjugated product, this compound, exhibits absorption and fluorescence emission maxima in the NIR range. This spectral profile is ideal for in vivo and in vitro imaging applications due to minimal autofluorescence and deep tissue penetration of NIR light, leading to a high signal-to-noise ratio. Its primary research value lies in generating stable, fluorescently labeled probes for various applications. These include the development of antibody-drug conjugates (ADCs) for tracking, creating targeted imaging agents by conjugating the dye to targeting ligands like RGD peptides, and studying protein-protein interactions and cellular dynamics through fluorescence microscopy and flow cytometry. The dye is supplied as a dark green powder and should be stored desiccated at -20°C. Solutions should be prepared fresh in anhydrous DMSO and used immediately to ensure optimal reactivity and fluorescence, as the maleimide group can hydrolyze in aqueous solution, rendering it non-reactive. This product is intended for research purposes only and is not for use in human diagnostics or therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H54N4Na2O12S3 B12388925 DiSulfo-ICG maleimide

Properties

Molecular Formula

C51H54N4Na2O12S3

Molecular Weight

1057.2 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C51H56N4O12S3.2Na/c1-50(2)43(53(41-24-18-35-33-37(69(62,63)64)20-22-39(35)48(41)50)29-12-8-11-17-45(56)52-28-31-55-46(57)26-27-47(55)58)15-9-6-5-7-10-16-44-51(3,4)49-40-23-21-38(70(65,66)67)34-36(40)19-25-42(49)54(44)30-13-14-32-68(59,60)61;;/h5-7,9-10,15-16,18-27,33-34H,8,11-14,17,28-32H2,1-4H3,(H3-,52,56,59,60,61,62,63,64,65,66,67);;/q;2*+1/p-2

InChI Key

SRNXJQQBLVKOAC-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origin of Product

United States

Molecular Design, Synthesis, and Structural Modification Principles of Disulfo Icg Maleimide

Retrosynthetic Approaches to DiSulfo-ICG Maleimide (B117702)

A retrosynthetic analysis of DiSulfo-ICG maleimide breaks the molecule down into three primary components: the core indocyanine chromophore, the water-solubilizing sulfonate groups, and the thiol-reactive maleimide linker. The synthesis strategy, therefore, involves the formation of the ICG backbone, followed by functionalization with sulfonate and maleimide moieties.

The synthesis of the ICG core structure begins with the condensation of a carbonyl compound with a heterocyclic amine, such as a derivative of quinoline (B57606) or pyrrole, to form the characteristic polymethine bridge. mdpi.com The precursors for this process are typically substituted indolenine rings. researchgate.net These heterocyclic precursors are themselves synthesized through multi-step organic reactions.

Following the synthesis of the core dye structure, purification is critical to remove unreacted starting materials and side products. High-performance liquid chromatography (HPLC) and size-exclusion chromatography are standard methods employed to ensure the purity of the synthetic intermediates and the final product. aatbio.commedchemexpress.comgoogle.comlumiprobe.com

The maleimide group is incorporated to allow for the covalent attachment of the dye to thiol (-SH) groups present in molecules such as cysteine residues on proteins and peptides. iris-biotech.delumiprobe.com This thiol-reactive functionality is typically introduced towards the end of the synthetic route. A common strategy involves using an ICG derivative that has a reactive group, such as a carboxylic acid or an amine. For instance, a precursor like a disulfonated ICG-carboxylic acid can be activated and then reacted with a molecule containing both an amine and a maleimide, such as N-(2-aminoethyl)maleimide, to form the final product. researchgate.net This method ensures the specific placement of the maleimide group for subsequent bioconjugation reactions. lumiprobe.com

Indocyanine green itself has poor solubility in aqueous solutions. nih.gov To overcome this limitation, sulfonate (SO₃⁻) groups are introduced into the molecular structure. For this compound, two sulfonate groups are added, significantly enhancing its water solubility and reducing its tendency to aggregate in solution. aatbio.com Aggregation is a known issue with ICG that can lead to quenching of fluorescence and unpredictable spectral properties. nih.govrsc.org

The sulfonation is typically achieved by treating the ICG core or its precursors with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under carefully controlled reaction conditions. mdpi.com The addition of these charged groups minimizes aggregation and stabilizes the monomeric form of the dye, which is the most fluorescent species. aatbio.com

Spectroscopic and Chromatographic Characterization Methods for Synthetic Validation in Research Contexts

To validate the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λ_max abs_) of the dye. For ICG and its derivatives, this peak is typically in the near-infrared region, around 780-800 nm. mdpi.comaatbio.com The absorbance value is also used to calculate the extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength. aatbio.com

Fluorescence Spectroscopy: This method measures the fluorescence emission spectrum and determines the maximum emission wavelength (λ_max em_), which for ICG derivatives is usually around 810-830 nm. iris-biotech.dewikipedia.org The fluorescence quantum yield, which quantifies the efficiency of the fluorescence process, can also be determined. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized compound by providing detailed information about the arrangement of atoms. researchgate.netlumiprobe.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product, ensuring that the desired modifications have been successfully incorporated. researchgate.netlumiprobe.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate the desired product from any remaining precursors or side products. aatbio.comgoogle.com

The following table summarizes typical spectroscopic properties for ICG derivatives.

PropertyTypical ValueReference
Absorption Maximum (λmax abs) 780 - 800 nm aatbio.comwikipedia.org
Emission Maximum (λmax em) 810 - 830 nm iris-biotech.delumiprobe.com
Extinction Coefficient (ε) ~230,000 cm⁻¹M⁻¹ aatbio.com
Quantum Yield (Φ) ~0.04 (in water) aatbio.com

Note: Exact values can vary depending on the solvent and specific structural modifications.

Influence of Structural Modifications on Fluorophore Performance in Controlled Research Environments

Structural modifications to the ICG core have a profound impact on the fluorophore's performance characteristics.

Effect of Sulfonation: The primary role of the two sulfonate groups in this compound is to increase hydrophilicity. This improved water solubility is crucial for biological applications as it prevents the formation of non-fluorescent H-aggregates, which are common for unmodified ICG in aqueous buffers at higher concentrations. nih.govrsc.orgresearchgate.net By reducing aggregation, sulfonation leads to a more stable and intense fluorescence signal. aatbio.com The addition of sulfonate groups to the benzoindolic moieties generally does not significantly alter the core optical properties like absorption and emission wavelengths. oup.com

Effect of Polymethine Chain Modification: The polymethine chain connecting the two heterocyclic rings is the core of the chromophore. Altering its structure can tune the dye's spectral properties. For example, increasing the rigidity of the chain, such as by introducing a chloro-cyclohexenyl ring, can cause a bathochromic (red) shift in both the absorption and emission wavelengths. oup.com This modification can enhance resonance and shift the spectral properties by 30-35 nm. oup.com

The table below outlines the influence of specific structural modifications on the performance of ICG-based fluorophores.

Structural ModificationEffect on PerformanceResearch Finding
Addition of Sulfonate Groups Increases aqueous solubility; Reduces aggregation.Sulfonation is a key strategy to enhance performance in aqueous solutions by preventing the formation of poorly emissive aggregates. aatbio.com
Rigidification of Polymethine Chain Shifts absorption/emission to longer wavelengths (bathochromic shift).Introducing a rigid chloro-cyclohexenyl ring shifts wavelengths by approximately 30-35 nm compared to ICG. oup.com
Solvent Environment Affects aggregation and fluorescence intensity.ICG fluorescence is significantly brighter in organic solvents like ethanol (B145695) compared to water due to the absence of H-aggregates. nih.govresearchgate.net

These targeted modifications allow for the rational design of ICG-based probes like this compound, optimizing them for high-contrast, sensitive detection in complex biological research environments.

Advanced Bioconjugation Chemistry with Disulfo Icg Maleimide

Reaction Mechanisms of Maleimide-Thiol Conjugation

The cornerstone of bioconjugation with DiSulfo-ICG maleimide (B117702) is the reaction between the maleimide moiety and a thiol group (sulfhydryl group), typically from a cysteine residue within a protein or peptide. axispharm.comlumiprobe.com This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the fluorescent dye to the biomolecule. axispharm.comnih.gov

The reaction is highly efficient and proceeds under mild conditions, such as at room temperature and in aqueous buffers, making it well-suited for modifying sensitive biological molecules. uu.nl The reactivity of the maleimide is driven by the strained double bond within the ring structure. axispharm.com

Specificity and Selectivity Considerations in Biological Milieu for Research Conjugates

One of the primary advantages of maleimide chemistry is its high selectivity for thiol groups, especially within a specific pH range. nih.govuu.nl In a complex biological mixture containing various functional groups, such as amines and hydroxyls, the maleimide group preferentially reacts with thiols. axispharm.com

This selectivity is crucial for site-specific labeling of proteins and peptides at cysteine residues. acs.org At a pH between 6.5 and 7.5, the reaction with thiols is significantly faster than with other nucleophiles like amines. axispharm.comnih.gov Above pH 8.0, the maleimide group can undergo hydrolysis, opening the ring to form a non-reactive maleamic acid, and the potential for side reactions with amines increases. nih.govuu.nlthermofisher.com Therefore, maintaining the pH within the optimal range is critical for achieving specific conjugation to thiol groups and minimizing off-target labeling. nih.gov

However, the stability of the resulting thiosuccinimide linkage can be a concern. It can undergo a retro-Michael reaction, leading to deconjugation, or thiol exchange reactions with other thiol-containing molecules in the biological environment, such as glutathione. nih.govresearchgate.netresearchgate.net

Kinetic and Thermodynamic Factors Influencing Thiol Conjugation Efficiency

The reaction between maleimides and thiols is characterized by rapid kinetics, with second-order rate constants typically ranging from 100 to 1000 M⁻¹s⁻¹. nih.govnih.gov This fast reaction rate allows for efficient conjugation even at low concentrations of reactants. nih.gov The reaction is also thermodynamically favorable, with a significant negative change in Gibbs free energy (ΔG), indicating a spontaneous process. mdpi.com

Several factors can influence the kinetics of the conjugation. The specific structure of the thiol-containing molecule and the maleimide derivative can affect the reaction rate. nih.gov Furthermore, the reaction is generally faster in polar solvents like water or DMSO. axispharm.com

Optimization of Conjugation Protocols for Diverse Biomolecules

To achieve successful and reproducible bioconjugation with DiSulfo-ICG maleimide, careful optimization of the reaction protocol is essential. This involves considering the specific properties of the biomolecule being labeled and adjusting the reaction conditions accordingly.

Strategies for Mitigating Non-Specific Interactions in Bioconjugation

Non-specific interactions can arise from the reaction of the maleimide group with non-thiol nucleophiles or from the physical adsorption of the dye to the biomolecule. Several strategies can be employed to minimize these unwanted interactions.

pH Control: Strictly maintaining the pH between 6.5 and 7.5 is the most effective way to prevent reactions with primary amines. nih.gov

Quenching Excess Maleimide: After the desired conjugation time, a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, can be added to the reaction mixture to quench any unreacted maleimide groups. tocris.com This prevents them from reacting with other molecules in subsequent steps.

Purification: Following the conjugation reaction, it is essential to purify the labeled biomolecule to remove unreacted dye, quenching agents, and any byproducts. Techniques like size-exclusion chromatography or dialysis are commonly used for this purpose. tocris.com

Blocking Agents: In applications involving surfaces, such as nanoparticles or sensor chips, blocking agents like bovine serum albumin (BSA) can be used to saturate non-specific binding sites and reduce the adsorption of non-target molecules. acs.org

Engineered Cysteines: For proteins that lack accessible cysteine residues or have multiple cysteines that could lead to heterogeneous labeling, protein engineering can be used to introduce a single, strategically placed cysteine residue for site-specific conjugation. rsc.org

By carefully controlling the reaction conditions and employing appropriate purification and blocking strategies, it is possible to achieve highly specific and efficient labeling of biomolecules with this compound, enabling a wide range of applications in biological research.

Purification and Characterization of this compound Bioconjugates

Following the conjugation of this compound to a biomolecule, such as a protein or peptide, the reaction mixture contains the desired bioconjugate, unreacted dye, and potentially other byproducts. A rigorous purification process is essential to remove these contaminants, which could otherwise interfere with downstream applications and analysis. Subsequent characterization is then required to verify the success of the conjugation and determine its key parameters.

Size Exclusion Chromatography and Dialysis for Conjugate Separation

The separation of the newly formed this compound bioconjugate from smaller, unreacted molecules is typically achieved based on differences in molecular size. Size Exclusion Chromatography (SEC) and dialysis are two widely employed techniques for this purpose.

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC is a highly effective method for purifying bioconjugates. The process involves passing the reaction mixture through a column packed with a porous resin, such as Sephadex G-25. aatbio.comaatbio.com Larger molecules, like the ICG-protein conjugate, cannot enter the pores of the resin and therefore elute more quickly from the column. Smaller molecules, such as free this compound, enter the pores, extending their path through the column and causing them to elute later. This differential elution allows for the effective separation and collection of the purified bioconjugate fractions. aatbio.com The use of SEC is crucial, especially as it can also help remove high molecular weight aggregates that may form during the conjugation process, a known issue with some ICG derivatives. nih.govacs.orgnih.gov

Dialysis: This technique involves placing the conjugation mixture in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). The bag is then submerged in a large volume of buffer. Small molecules like excess dye and salts can pass through the pores of the membrane into the surrounding buffer, while the much larger bioconjugate is retained within the bag. The buffer is changed several times to ensure complete removal of the contaminants. Dialysis is a straightforward method, particularly for removing reducing agents like Dithiothreitol (B142953) (DTT) that may have been used to prepare the protein's thiol groups prior to conjugation. aatbio.com However, it may be less effective than SEC at removing non-covalently bound dye aggregates, which can be a concern with amphiphilic dyes like ICG. acs.org

Table 1: Comparison of Purification Methods for this compound Bioconjugates

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC)Separation based on hydrodynamic volume. Larger molecules elute first.Removal of free dye and aggregates.Fast; High resolution; Can remove aggregates. acs.orgCan lead to sample dilution.
DialysisSeparation based on differential diffusion across a semi-permeable membrane.Removal of small molecules (free dye, salts, reducing agents).Simple setup; Handles large volumes.Time-consuming; May not effectively remove non-covalently bound aggregates. acs.org

Spectroscopic and Electrophoretic Methods for Conjugate Verification

Once purified, the bioconjugate must be characterized to confirm covalent linkage and to quantify the extent of labeling.

Spectroscopic Methods: UV-Visible (UV-Vis) spectroscopy is the primary tool for characterizing the final conjugate. By measuring the absorbance of the purified conjugate solution at two key wavelengths, it is possible to determine the concentration of both the protein and the conjugated dye. The protein concentration is typically measured at its maximum absorbance around 280 nm, while the ICG component is measured at its near-infrared absorption maximum, which is approximately 789 nm for the maleimide derivative. aatbio.com The ratio of these measurements allows for the calculation of the Degree of Substitution (DOS), also known as the dye-to-protein ratio, which indicates the average number of dye molecules attached to each protein molecule. aatbio.com Successful conjugation often results in a red-shift of the dye's absorbance maxima compared to the free dye. acs.org

Electrophoretic Methods: Polyacrylamide Gel Electrophoresis (PAGE), particularly under denaturing conditions (SDS-PAGE), is used to visually confirm the covalent attachment of the dye to the protein. nih.gov When the bioconjugate is run on a gel, it will migrate at a higher apparent molecular weight than the unconjugated protein due to the added mass of the DiSulfo-ICG molecules. This shift in band position on the gel provides clear evidence of successful conjugation. researchgate.net Furthermore, by visualizing the gel under both white light (e.g., with Coomassie staining) and near-infrared fluorescence imaging, one can confirm that the fluorescence signal co-localizes with the protein band, verifying that the dye is indeed attached. nih.gov

Table 2: Summary of Characterization Methods

MethodInformation GainedKey Parameters
UV-Vis SpectroscopyQuantification of protein and dye; Calculation of Degree of Substitution (DOS).Absorbance at ~280 nm (protein) and ~789 nm (ICG). aatbio.com
SDS-PAGEQualitative confirmation of covalent conjugation.Increased apparent molecular weight of the conjugate compared to the native protein. nih.gov

Comparative Analysis with Other ICG-Based Bioconjugation Chemistries

While this compound offers a robust method for labeling biomolecules via thiol groups, other reactive derivatives of ICG are available, each with distinct advantages and applications. The most common alternatives are N-hydroxysuccinimide (NHS) esters and reagents for click chemistry.

Comparison with NHS Ester Chemistry: ICG derivatives activated with an NHS ester (e.g., ICG-Sulfo-OSu) are widely used to target primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins. iris-biotech.deacs.org A key difference lies in the relative abundance of the target functional groups. Lysine residues are often numerous and distributed across a protein's surface, which can lead to a heterogeneous mixture of products with varying numbers of dye molecules attached at different locations when using NHS esters. acs.org This can sometimes lead to aggregation and issues with non-covalent binding of the amphiphilic ICG dye, complicating purification and potentially affecting the biological activity of the conjugate. nih.govnih.gov

In contrast, maleimide chemistry targets the thiol group of cysteine residues. lumiprobe.comlumiprobe.com Cysteines are typically much less abundant than lysines in proteins. This lower abundance allows for more site-specific and controlled conjugation, which is highly desirable for creating well-defined bioconjugates with consistent properties. nih.gov This is particularly advantageous when a specific labeling site is available through natural occurrence or protein engineering.

Comparison with Click Chemistry: Click chemistry, particularly copper-free variants like strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, represents a powerful alternative for bioconjugation. rsc.orgissuu.com These reactions involve the highly specific and efficient coupling of two bioorthogonal partners, such as an azide (B81097) with a cyclooctyne, or a tetrazine with a trans-cyclooctene. issuu.com To use this method, one of the biomolecules must first be modified to contain one of the reactive handles (e.g., an azide), and the ICG dye must be derivatized with the other (e.g., an alkyne).

Table 3: Comparative Overview of ICG Bioconjugation Chemistries

ChemistryReactive Group on DyeTarget on BiomoleculeSpecificityKey AdvantagesKey Considerations
Thiol ChemistryMaleimideThiol (-SH) on CysteineHighSite-specific labeling due to low abundance of cysteines. nih.govRequires available/reduced thiol; potential for bond reversal. iris-biotech.de
Amine ChemistryNHS EsterAmine (-NH2) on Lysine, N-terminusModerateTargets abundant, naturally occurring groups. iris-biotech.deCan result in heterogeneous products; potential for aggregation. acs.orgnih.gov
Click ChemistryAlkyne, Azide, TCO, TetrazineBioorthogonal partner (e.g., Azide, Alkyne)Exceptional (Bioorthogonal)Highly specific, stable bond, fast reaction kinetics. issuu.comRequires pre-modification of the biomolecule with a reactive handle.

Photophysical and Optical Principles for Disulfo Icg Maleimide in Advanced Imaging Research

Fundamental Principles of Near-Infrared Fluorescence from Cyanine (B1664457) Dyes

Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. biotium.com The length of this conjugated chain is a key determinant of the dye's absorption and emission spectra. biotium.commdpi.com For DiSulfo-ICG, which is a heptamethine cyanine dye, this extended π-electron system allows for the absorption and emission of light in the near-infrared (NIR) region, typically between 650 and 900 nm. nih.govrsc.org

The fluorescence process begins with the absorption of a photon, which excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Following a brief period of vibrational relaxation, the molecule returns to its ground state by emitting a photon of slightly lower energy (longer wavelength), a phenomenon known as the Stokes shift. mdpi.com The NIR window is particularly advantageous for biological imaging due to the reduced scattering of long-wavelength light by tissues and lower autofluorescence from endogenous molecules, leading to deeper tissue penetration and improved image contrast. rsc.orgmdpi.com

Impact of Disulfonation on Photophysical Stability and Aqueous Solubility in Research Applications

The introduction of two sulfonate (SO₃⁻) groups to the indocyanine green (ICG) core structure is a critical modification that significantly enhances its performance in research applications.

A common issue with cyanine dyes is their tendency to form non-fluorescent H-aggregates in aqueous environments due to π-π stacking interactions between the planar dye molecules. biotium.comnih.gov This aggregation leads to a significant decrease in fluorescence quantum yield, a phenomenon known as aggregation-induced quenching. nih.govresearchgate.net The negatively charged sulfonate groups on DiSulfo-ICG introduce electrostatic repulsion between dye molecules, effectively mitigating this aggregation. researchgate.netlumiprobe.com This suppression of quenching is crucial for maintaining high fluorescence output, especially when the dye is conjugated to macromolecules like antibodies at high labeling densities. nih.gov Studies have shown that the presence of sulfo groups can significantly prevent aggregation and fluorescence self-quenching in aqueous media. mdpi.com

Photostability, the ability of a fluorophore to resist photochemical degradation upon light exposure, is paramount for longitudinal imaging studies. acs.org The disulfonation of ICG contributes to enhanced photostability. While the exact mechanism is multifaceted, it is believed that the sulfonate groups help protect the chromophore from its microenvironment and reduce its susceptibility to photooxidation. google.com Research indicates that an increased number of sulfo groups correlates with improved photostability of cyanine dyes when conjugated to proteins like IgG. researchgate.net Furthermore, studies comparing sulfonated and non-sulfonated dyes have demonstrated the superior photostability of the sulfonated variants in aqueous buffers. nih.gov

Quantitative Assessment of Fluorescence Quantum Yield and Extinction Coefficient in Conjugated Forms

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its light-absorbing ability) and its fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons). For DiSulfo-ICG maleimide (B117702), these parameters are crucial for assessing its performance once conjugated to a target molecule.

The molar extinction coefficient of ICG derivatives is typically high, often exceeding 200,000 M⁻¹cm⁻¹. lumiprobe.comrndsystems.com The quantum yield of ICG itself is relatively low in aqueous solutions, around 0.09-0.14. lumiprobe.comrndsystems.combroadpharm.com However, the quantum yield of cyanine dyes can be influenced by their local environment and conjugation state. researchgate.net For instance, the quantum yields of some sulfonated cyanine dyes have been shown to increase when bound to proteins. researchgate.net The maleimide group on DiSulfo-ICG allows for covalent attachment to thiol groups on proteins and other biomolecules, and it is in these conjugated forms that the quantitative assessment of these photophysical parameters becomes most relevant for imaging applications. lumiprobe.com

PropertyUnconjugated ICG (Typical Values)Notes
Molar Extinction Coefficient (ε) ~223,000 - 232,000 M⁻¹cm⁻¹ lumiprobe.comrndsystems.comHigh values indicate efficient light absorption.
Fluorescence Quantum Yield (Φ) ~0.09 - 0.14 in aqueous buffer lumiprobe.comrndsystems.combroadpharm.comCan be influenced by aggregation and conjugation.
Excitation Maximum (λ_ex) ~787 nm lumiprobe.combroadpharm.comFalls within the NIR window.
Emission Maximum (λ_em) ~815 - 819 nm lumiprobe.combroadpharm.comFalls within the NIR window.

Interactive Data Table: Photophysical Properties of ICG Note: The values for DiSulfo-ICG maleimide conjugates may vary depending on the specific biomolecule and conjugation conditions.

Principles of Signal-to-Noise Ratio Enhancement in Deep Tissue Imaging Research

The signal-to-noise ratio (SNR) is a critical determinant of image quality, representing the strength of the desired fluorescence signal relative to the background noise. numberanalytics.com In deep tissue imaging, SNR is often limited by light scattering and tissue autofluorescence. nih.gov this compound contributes to SNR enhancement through several key principles:

NIR Emission: By fluorescing in the NIR window, DiSulfo-ICG avoids the majority of tissue autofluorescence, which primarily occurs at shorter wavelengths. lumiprobe.com

Reduced Scattering: The longer wavelengths of NIR light are scattered less by biological tissues compared to visible light, allowing for deeper penetration and a clearer signal from the target. mdpi.com

High Brightness: The combination of a high extinction coefficient and the maintenance of a reasonable quantum yield due to reduced aggregation results in a bright fluorescent probe, which elevates the signal component of the SNR. google.com

Specific Targeting: The maleimide group enables covalent conjugation to specific biomolecules, ensuring that the fluorescent signal originates primarily from the target of interest, thereby reducing background from non-specific binding. lumiprobe.com

Strategies to further improve SNR in deep-tissue imaging often involve optimizing imaging parameters and utilizing advanced image processing techniques. numberanalytics.com

Photobleaching Mechanisms and Mitigation Strategies for Longitudinal Studies

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. wikipedia.org For cyanine dyes, a primary mechanism of photobleaching involves photooxidation, where the excited dye molecule reacts with molecular oxygen to produce reactive oxygen species (ROS) that can then attack and cleave the polymethine chain. nih.govnih.gov This process is often mediated by the dye's triplet state. cambridge.org

Mitigating photobleaching is crucial for longitudinal studies that require repeated imaging over extended periods. Several strategies can be employed:

Reducing Excitation Power: Lowering the intensity of the excitation light can decrease the rate of photobleaching, though this may also reduce the signal. wikipedia.org

Using Antifade Reagents: The addition of antioxidants or triplet-state quenchers to the imaging medium can help to scavenge ROS or deactivate the triplet state before it can cause damage. nih.govnih.gov For example, vitamin C has been shown to prevent photobleaching in some cyanine dyes. uni-wuerzburg.de

Structural Modifications: The inherent photostability of DiSulfo-ICG due to sulfonation is a key mitigation strategy. researchgate.net Further engineering of the dye structure, such as rigidification of the polymethine chain or the addition of protective chemical groups, can also enhance photostability. chinesechemsoc.orgbiorxiv.org

Encapsulation: Encapsulating the dye within nanoparticles or other protective structures can shield it from the surrounding environment and reduce photobleaching. rsc.org

By understanding and addressing the mechanisms of photobleaching, researchers can extend the useful lifetime of this compound probes in demanding long-term imaging experiments.

Applications of Disulfo Icg Maleimide in Preclinical Biomedical Research

Cellular and Subcellular Research Imaging

Once targeted probes are developed, they can be used to study fundamental biological processes at the cellular and subcellular levels. The bright and stable fluorescence of DiSulfo-ICG maleimide (B117702) makes it well-suited for these microscopic investigations.

A critical aspect of probe development is understanding how it enters cells. Probes created with DiSulfo-ICG maleimide are instrumental in these studies. For example, when the dye is conjugated to a ligand like an RGD peptide, the resulting probe's entry into the cell is expected to be mediated by the integrin receptors it targets. frontiersin.orgresearchgate.net By tracking the fluorescence signal, researchers can visualize the process of receptor-mediated endocytosis.

Studies on the general uptake of ICG have shown that in cell cultures, the dye is internalized by living cells after approximately 2.5 hours. nih.gov Dead cells, in contrast, show much faster and higher uptake. nih.gov When conjugated to a targeting moiety, the uptake mechanism becomes more specific. For instance, ICG-antibody conjugates designed for intracellular delivery were shown to be taken up by cells, a process that could be enhanced using cell-penetrating peptides. spiedigitallibrary.orgresearchgate.net These investigations are vital for designing probes that can efficiently reach intracellular targets.

Beyond simply entering the cell, the specific subcellular destination of a bioconjugate is often of great interest. This compound conjugates allow researchers to track the location of biomolecules within the cell's intricate architecture.

The choice of the conjugated biomolecule dictates the probe's final destination. A powerful demonstration of this is the conjugation of an ICG-antibody to a Nuclear Localization Signal (NLS) peptide. spiedigitallibrary.orgresearchgate.net The NLS sequence actively directed the entire probe to the cell nucleus. Fluorescence microscopy confirmed the accumulation of the signal in the nucleus, the intended site of action for the antibody targeting the nuclear protein Ki-67. spiedigitallibrary.orgresearchgate.net General studies with unconjugated ICG have also observed that after 24 hours of incubation, the dye can be found within the nucleus of living cells, suggesting a pathway for transport to this organelle. nih.gov By using this compound to label proteins with known localization signals (e.g., for mitochondria or the endoplasmic reticulum), researchers can create tools to visualize and track these specific subcellular compartments and the trafficking of the labeled proteins in real-time.

Pharmacokinetic and Biodistribution Research in Animal Models

The study of how a fluorescent probe behaves within a living organism is fundamental to its development for diagnostic or therapeutic purposes. This compound is frequently used to label various molecules, and the resulting conjugates are rigorously evaluated in animal models to understand their pharmacokinetic profiles (how they are absorbed, distributed, metabolized, and excreted) and biodistribution (where they accumulate in the body). alfa-chemistry.com

A significant challenge of using free Indocyanine Green (ICG) in vivo is its very short circulatory half-life, which is typically between 150 and 180 seconds, as it is rapidly cleared from the bloodstream by the liver. researchgate.netaatbio.com This rapid clearance limits its utility for applications requiring sustained imaging over longer periods. Conjugating this compound to larger entities, such as polymers, proteins, or nanoparticles, is a common strategy to dramatically extend its circulation time. nih.govresearchgate.net

The choice of the conjugation partner is crucial in determining the half-life of the resulting probe. For example, covalent attachment to Human Serum Albumin (HSA), which has a natural plasma half-life of approximately 16-18 hours, can significantly prolong the in vivo residence time of the ICG dye. researchgate.net The specific chemistry used for conjugation also impacts the outcome; methods that preserve the native structure of the carrier protein tend to result in longer half-lives compared to those that involve harsh chemical modifications. researchgate.net Similarly, modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic radius of the conjugate, reduce renal filtration, and decrease uptake by the reticuloendothelial system, thereby extending its half-life. nih.gov

Table 1: Comparison of Circulatory Half-Life for Free ICG and ICG Conjugates This table presents illustrative data on how conjugation affects the circulation time of ICG-based probes.

Compound/Conjugate Carrier Molecule Reported Half-Life Reference
Free ICG None ~2.5 - 3 minutes aatbio.com
HSA-ICG (via disulfide reduction) Human Serum Albumin ~2.8 hours researchgate.net
HSA-ICG (without reducing agent) Human Serum Albumin ~4.8 hours researchgate.net
Cys-Diabody Conjugate Antibody Fragment ~3 - 7 hours nih.gov

The biodistribution of this compound conjugates is intrinsically linked to the physicochemical properties of the molecule to which it is attached. While free ICG is almost exclusively taken up by the liver, its conjugates can exhibit vastly different accumulation patterns and clearance pathways. alfa-chemistry.comaatbio.com

Preclinical studies in animal models, typically mice, are conducted to map this distribution. Following intravenous administration, the conjugate circulates and accumulates in various organs based on factors like its size, charge, and surface chemistry. For example, large nanoparticles are often taken up by organs of the reticuloendothelial system (RES), primarily the liver and spleen. nih.gov Encapsulation of ICG has been shown to result in accumulation not only in the liver and spleen but also in the lungs. nih.gov Research indicates that the surface coating of a nanoparticle carrier can have a more significant influence on its biodistribution than its size. nih.gov

Conversely, smaller conjugates or those specifically designed with hydrophilic linkers may be cleared more rapidly through the kidneys and excreted in the urine. nih.govacs.org This is often a desirable characteristic for imaging agents to minimize long-term retention and potential toxicity. Ex vivo imaging of harvested organs at different time points post-injection provides a clear picture of where the probe accumulates and how it is cleared over time. acs.orgmdpi.com

Table 2: Example of Ex Vivo Biodistribution of a Multimodal NIR-MR Imaging Agent in a Murine Model This table, adapted from a study on a complex containing a near-infrared dye, illustrates typical quantitative biodistribution analysis in major organs at 4 hours post-injection. The data showcases accumulation patterns beyond simple liver uptake.

Organ Fluorescence Intensity (Radiant Efficiency) Gd(III) Content (% Injected Dose/g Tissue) Reference
Liver High Moderate acs.org
Intestines High High acs.org
Kidneys High Moderate acs.org
Spleen Low High acs.org
Tumor Moderate Low acs.org
Uterus High Low acs.org

To accurately quantify the biodistribution of this compound conjugates, a multi-step process is employed following in vivo imaging experiments. This process provides robust, quantitative data to complement the visual information from live animal imaging.

First, at predetermined time points after the injection of the probe, the animals are humanely euthanized. acs.org Major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle) are then carefully harvested. acs.orgmdpi.com

The initial step in quantification is often ex vivo fluorescence imaging. The harvested organs are arranged and imaged using a sensitive optical imaging system, such as an IVIS. acs.orgmdpi.com Specialized software is used to draw regions of interest (ROIs) around each organ to measure the total or average radiant efficiency, a parameter that corresponds to the fluorescence signal intensity. acs.orgmdpi.com This method provides a powerful and straightforward way to visualize and compare the relative accumulation of the probe across different tissues.

For more precise and absolute quantification, analytical techniques are utilized. One common method involves the chemical extraction of the fluorescent dye from the tissue. nih.gov The organ is first homogenized, and then a specific solvent protocol is used to extract the DiSulfo-ICG conjugate. The concentration of the dye in the resulting solution is then measured using spectrofluorometry, and the amount of dye per gram of tissue is calculated. nih.gov In studies involving multimodal probes that include an element not naturally present in tissue (e.g., a metal chelate for MRI), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to digest the organ and precisely measure the concentration of the element, providing a highly accurate quantification of probe accumulation. acs.org

Applications in Animal Model-Based Disease Research

A prominent application of this compound in preclinical research is the development of targeted probes for cancer imaging. alfa-chemistry.comresearchgate.net The near-infrared (NIR) fluorescence of ICG is particularly advantageous for in vivo oncology studies because light in this spectral window (700-900 nm) can penetrate biological tissues more deeply with reduced scattering and minimal interference from tissue autofluorescence. nih.govlumiprobe.com This results in a high signal-to-noise ratio, enabling sensitive detection of tumors in living animals. lumiprobe.com

The maleimide group is key to this application, as it allows for the stable conjugation of DiSulfo-ICG to tumor-targeting ligands. alfa-chemistry.combioacts.com These ligands can be antibodies, antibody fragments, or peptides that specifically bind to biomarkers overexpressed on the surface of cancer cells, such as growth factor receptors or integrins. nih.govresearchgate.net For example, peptides containing the Arg-Gly-Asp (RGD) sequence are widely used to target αvβ3 integrins, which are highly expressed on angiogenic endothelial cells in tumors. nih.gov

Once injected into a tumor-bearing animal model (e.g., a mouse with a xenograft tumor), the DiSulfo-ICG conjugate circulates and preferentially accumulates at the tumor site due to this specific binding. In vivo fluorescence imaging can then be used to non-invasively monitor this accumulation over time and visualize the tumor's location and boundaries with high contrast. acs.orgnih.gov Studies have demonstrated that the maximum fluorescence signal in the tumor is often reached a few hours after injection, providing a clear window for optimal imaging and potential surgical guidance. acs.org This capability is crucial for precisely delimiting tumor margins, which is a critical factor in the success of cancer surgery. alfa-chemistry.comresearchgate.net

Table 3: Research Findings in Preclinical Tumor Imaging with ICG-Based Probes This table summarizes findings from preclinical studies using ICG conjugates for tumor visualization, highlighting the effectiveness of targeted probes.

Study Focus Animal Model Targeting Ligand Key Finding Reference
Tumor-Targeted Photoacoustic Imaging Tumor-bearing mice Cyclic RGD peptide Significantly higher photoacoustic signal in the tumor with the targeted agent compared to the non-targeted control. nih.gov
Multimodal NIR-MR Imaging MCF7 breast cancer xenograft mice None (demonstrates passive targeting) Tumors were visibly distinct, with maximum fluorescence intensity at 4 hours post-injection, allowing clear visualization. acs.org
Targeted Protein Imaging Mouse inflammation model Thiol-containing recombinant proteins High-contrast imaging of target proteins was achieved, demonstrating the probe's targeting capability. alfa-chemistry.com
Tumor Accumulation Analysis Orthotopic murine model of breast cancer Heavy-chain ferritin (HFn) HFn-ICG showed significantly higher and more sustained fluorescence in the tumor compared to free ICG. mdpi.com

Lymphatic System Mapping and Lymph Node Detection Studies in Animal Subjects

The visualization of the lymphatic system is critical for cancer staging, particularly for identifying sentinel lymph nodes (SLNs), the first nodes to receive drainage from a primary tumor. researchgate.netnih.gov Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has been extensively utilized for lymphatic mapping due to the deep tissue penetration of NIR light. alfa-chemistry.comspiedigitallibrary.org The derivative, this compound, provides the advantage of covalent conjugation to thiol-containing molecules such as peptides and antibodies, enabling the development of targeted probes for more specific SLN identification. iris-biotech.delumiprobe.com

In preclinical research, ICG and its derivatives are invaluable tools for mapping lymphatic drainage and detecting lymph nodes in various animal models. nih.gov Studies have demonstrated the feasibility and efficacy of ICG-based fluorescence imaging for SLN biopsy in cancers such as breast cancer, colorectal cancer, and melanoma. researchgate.netnih.govkcl.ac.uk The maleimide functionality allows DiSulfo-ICG to be attached to specific ligands that can target biomarkers on cancer cells within lymph nodes, potentially increasing detection sensitivity. medchemexpress.comresearchgate.net For instance, research in mouse models has shown that some NIR-II fluorophores can outperform ICG in resolving lymphatic vasculature and in sentinel lymphatic mapping near a tumor. google.com The development of targeted ICG probes, made possible by reactive derivatives like this compound, aims to enhance detection accuracy and provide a more precise roadmap for surgical interventions. spiedigitallibrary.orgresearchgate.net

Table 1: Preclinical Studies of ICG-Based Lymphatic Mapping in Animal Models

Focus AreaAnimal ModelTracer/ProbeKey FindingsReference
Sentinel Lymph Node MappingMouseNIR-II Fluorophore (Compared to ICG)Outperformed clinically approved ICG in resolving lymphatic vasculature and SLN mapping near a tumor. google.com
Lymph Node Metastasis DetectionMouse (Breast Cancer Model)SPIOs@A-T (dsDNA-Cy5.5 modified via maleimide group)Developed a dual-modality probe for sensitive and specific detection of metastatic lymph nodes. researchgate.net
General LymphadenectomyGeneral Animal ModelsIndocyanine Green (ICG)ICG-guided lymphadenectomy is considered feasible and safe, allowing for a higher number of harvested lymph nodes. nih.gov

Assessment of Inflammation and Tissue Perfusion in Disease Models

This compound is a valuable tool for preclinical research into inflammation and tissue perfusion. Its ability to be conjugated to targeting proteins allows for the creation of specific probes to visualize inflammatory processes. alfa-chemistry.com In one such application, researchers used this compound to construct targeted probes by leveraging the maleimide group for selective conjugation with thiol groups on recombinant proteins. alfa-chemistry.com These probes demonstrated high labeling efficiency and were successfully used for high-contrast imaging of target proteins in mouse inflammation models. alfa-chemistry.com

The parent compound, ICG, is also well-established for the fluorescence angiography-based assessment of blood flow and tissue perfusion in various preclinical settings. google.com This capability is crucial in disease models where compromised blood flow or inflammation-induced vascular changes are a key pathological feature. For example, studies in atherosclerotic rabbit models have used ICG to detect lipid-rich, inflamed plaques, with imaging showing high target-to-background ratios in atheromas. aatbio.com Furthermore, in a lung tumor mouse model, nebulized ICG was used to investigate the degree of lung tissue inflammation post-administration. nih.gov The development of targeted probes with this compound enhances these applications by allowing researchers to not only assess general perfusion but also to specifically highlight and quantify molecular markers of inflammation. alfa-chemistry.com

Table 2: Research on this compound for Inflammation and Perfusion Assessment

Research FocusAnimal ModelProbe DetailsKey FindingsReference
Inflammation Marker ImagingMouseThis compound conjugated to thiol-containing recombinant proteins.Achieved high-contrast imaging of target proteins in inflammation models. alfa-chemistry.com
Tissue PerfusionMouseICG-Cys (ICG maleimide conjugated with Cys residue).Used for NIR fluorescent imaging to assess vasculature. google.com
Atherosclerosis InflammationRabbitIndocyanine Green (ICG)ICG targeted atheromas, enabling in vivo detection of inflamed, coronary-sized plaques. aatbio.com
Lung InflammationMouseNebulized Indocyanine Green (ICG)Used to investigate the degree of lung tissue inflammation. nih.gov

Advanced Theranostic Research Concepts (Imaging Component)

Theranostics, the integration of diagnostic imaging and therapy, is a rapidly advancing field in medicine. nih.gov this compound, with its reactive maleimide group and inherent near-infrared fluorescence, is an ideal component for creating theranostic agents for preclinical research. medchemexpress.commedchemexpress.com

Utilization for Image-Guided Delivery of Experimental Therapeutic Agents in Preclinical Studies

Image-guided drug delivery allows for the real-time monitoring of a therapeutic agent's biodistribution, target site accumulation, and off-target localization. nih.gov The maleimide group on DiSulfo-ICG enables its stable conjugation to a wide array of experimental therapeutic agents, including antibodies, peptides, and nanoparticle-based drug delivery systems. iris-biotech.demedchemexpress.comresearchgate.net This creates a theranostic construct where the DiSulfo-ICG component acts as an imaging reporter, allowing researchers to visualize the journey of the therapeutic agent in animal models.

For example, a MET-targeting probe was synthesized by coupling sulfo-ICG-maleimide to a custom peptide, demonstrating the principle of creating targeted imaging agents. researchgate.net Similarly, this compound's ability to label proteins with thiol groups is a foundational technique for developing targeted imaging probes. alfa-chemistry.comlumiprobe.com By tracking the fluorescence signal, researchers can optimize delivery strategies, confirm target engagement, and better understand the pharmacokinetics of novel therapeutics in a preclinical setting. google.comnih.gov

Table 3: Preclinical Image-Guided Delivery Research Using ICG-Maleimide Conjugates

Therapeutic/Targeting AgentConjugateAnimal/Disease ModelPurposeReference
MET-binding peptidecMBP-ICG (from sulfo-ICG-maleimide)Not specifiedTo create a near-infrared fluorescence imaging probe targeting the MET receptor. researchgate.net
Anti-EGFR AffibodyCH1055 dye (NIR-II) conjugated to affibodyMouse (Tumor model)To provide targeted molecular imaging of tumors expressing EGFR for image-guided surgery. google.com
Antibodies/PeptidesICG-maleimide conjugatesGeneral PreclinicalUsed to build functional probes for targeted imaging and development of bioresponsive systems. alfa-chemistry.comiris-biotech.de

Monitoring of Photothermal and Photodynamic Effects in Ex Vivo or Animal Models via Imaging

ICG is a potent photosensitizer, capable of generating both heat (photothermal therapy, PTT) and reactive oxygen species (photodynamic therapy, PDT) upon irradiation with NIR light. researchgate.netalfa-chemistry.comspiedigitallibrary.org This dual capability makes it a versatile agent for cancer therapy research. researchgate.net The intrinsic fluorescence of the this compound component of a theranostic agent is crucial for monitoring these phototherapies.

In preclinical studies, the fluorescence signal is used to confirm that the ICG-conjugated therapeutic has accumulated at the target site (e.g., a tumor) before initiating laser treatment. researchgate.net During and after PTT or PDT, imaging can be used to assess changes in the fluorescence, which may correlate with the destruction of the target tissue or changes in the local microenvironment. This real-time feedback allows researchers to study the efficacy of the treatment and understand the mechanisms of cell death induced by PTT or PDT in ex vivo tissue samples or in animal models. alfa-chemistry.comspiedigitallibrary.org For instance, ICG has been encapsulated in nanoparticles to improve its stability and delivery for PTT applications, where its imaging properties are essential for guiding the therapy. researchgate.netresearchgate.net

Methodological Considerations and Technical Innovations in Disulfo Icg Maleimide Research

Imaging System Requirements for Optimal NIR Fluorescence Detection

Effective detection of DiSulfo-ICG maleimide (B117702) hinges on imaging systems specifically designed for the near-infrared spectrum. The primary advantage of operating in the NIR-I window (700-900 nm) is the significant reduction in photon scattering and minimal tissue autofluorescence compared to the visible spectrum. thno.orgmdpi.com This leads to deeper tissue penetration and higher signal-to-noise ratios, which are crucial for sensitive detection. lumiprobe.com Modern NIR fluorescence imaging systems can be integrated into various surgical settings, including open, laparoscopic, or robotic procedures. endovet.co.kr

Recent research has also explored the "off-peak" fluorescence of ICG derivatives in the second near-infrared window (NIR-II, 1000-1700 nm). thno.orgnih.govnih.gov Imaging in this range further minimizes light scattering and can enhance spatial resolution and penetration depth, offering a promising frontier for even more sensitive in vivo applications. thno.orgnih.govfrontiersin.org

Light Source and Detector Optimization for Experimental Setups

The selection and optimization of light sources and detectors are critical for maximizing the fluorescence signal from DiSulfo-ICG maleimide conjugates.

Light Sources: The ideal light source must emit strongly at a wavelength that closely matches the excitation peak of the this compound conjugate, which is typically around 785-789 nm. medchemexpress.comb-cdn.net High-power light-emitting diodes (LEDs) are often favored due to their narrow spectra, cost-effectiveness, and ability to be pulsed rapidly. idex-hs.comnih.gov Laser diodes are also used, providing high-intensity, coherent light for excitation. optica.org For some advanced applications like fluorescence lifetime imaging (FLi), intensity-modulated illumination is required, often achieved with specialized LED or laser setups. nih.gov

Detectors: The detector must be highly sensitive to the emission wavelength of this compound, which peaks at approximately 813-819 nm. lumiprobe.commedchemexpress.com Commonly used detectors include charge-coupled device (CCD) and complementary metal-oxide semiconductor (CMOS) cameras. endovet.co.kroptica.org To isolate the fluorescence signal from the excitation light and ambient light, high-quality optical filters are essential. idex-hs.com These include bandpass filters for the light source and emission filters that block the excitation wavelength while transmitting the emitted fluorescence. idex-hs.com For simultaneous NIR and visible light imaging, dual-CMOS camera systems have been developed, allowing for the overlay of the fluorescence signal onto a standard color image for anatomical reference. endovet.co.kr For imaging in the NIR-II window, detectors with high quantum efficiency in that range, such as those based on Indium Gallium Arsenide (InGaAs), are necessary to capture the true emission tail of the dye. thno.orgnih.gov

ParameterSpecificationRationaleReference
Excitation Wavelength~785-789 nmMatches the peak absorption of this compound for maximum fluorescence excitation. medchemexpress.com
Emission Wavelength~813-819 nmCorresponds to the peak fluorescence emission of the dye. lumiprobe.commedchemexpress.com
Light SourceHigh-power LEDs, Laser DiodesProvide high-intensity illumination at the required excitation wavelength. idex-hs.comnih.govoptica.org
DetectorNIR-sensitive CCD or CMOS, InGaAs (for NIR-II)Ensures high sensitivity for capturing the emitted NIR fluorescence. thno.orgendovet.co.kroptica.org
FiltersExcitation and Emission Bandpass FiltersCrucial for separating the fluorescence signal from excitation light and reducing background noise. idex-hs.com

Image Processing and Advanced Data Analysis Techniques

Raw fluorescence images require sophisticated processing and analysis to extract meaningful quantitative data. A fundamental step is the standardized selection of regions of interest (ROIs) to objectively measure fluorescence intensity. uni-mainz.de From these ROIs, key metrics such as the signal-to-background ratio (SBR) and tumor-to-background ratio (TBR) can be calculated to quantify the specific uptake of the fluorescent probe. nih.gov

Advanced analytical approaches are increasingly being employed. Machine learning algorithms can analyze the dynamic changes in NIR signal intensity over time—the "wash-in" and "wash-out" phases—to help differentiate between tissue types. numberanalytics.com For more mechanistic insights, Physiologically-Based Pharmacokinetic (PBPK) models are developed. nih.govkisti.re.krdiagnosticgreen.comgithub.comnih.gov These computational models can interpret the in vivo fluorescence kinetic data, providing quantitative estimates of parameters like blood flow, vascular permeability, and drug clearance. nih.gov This modeling assumes that the fluorescence intensity is proportional to the concentration of the ICG conjugate in the tissue. b-cdn.net

Advanced Sample Preparation Methodologies for In Vitro and In Vivo Studies

The quality and reliability of data from studies using this compound are highly dependent on meticulous sample preparation for both laboratory and animal studies.

For in vitro applications, such as labeling proteins or peptides, several factors are critical. The maleimide group on the dye reacts specifically with free thiol (sulfhydryl) groups on the target molecule. lumiprobe.com Since many proteins have their cysteine residues linked in disulfide bonds, a reduction step using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often necessary to generate free thiols for labeling. lumiprobe.comaatbio.com The labeling reaction itself requires careful optimization of parameters such as protein concentration (typically 2-10 mg/mL), pH (around 6.5-7.5), and the molar ratio of dye to protein (often starting around 10:1). medchemexpress.comaatbio.com The this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous protein solution. medchemexpress.comlumiprobe.comaatbio.com After conjugation, purification techniques such as gel filtration (e.g., using Sephadex G-25 columns) or dialysis are used to remove any unreacted dye. medchemexpress.comaatbio.com

For in vivo studies, preparation involves both the animal model and the injection solution. Animal models, such as mice with xenograft tumors, are commonly used. akinainc.com For example, human breast cancer cells might be injected subcutaneously and allowed to grow to a specific size before the imaging agent is administered. akinainc.com The this compound conjugate is prepared for injection, often in a sterile solution like phosphate-buffered saline (PBS). In some studies, conjugates are encapsulated within nanoparticles or liposomes to alter their biodistribution and improve tumor targeting. researchgate.netmdpi-res.com

Study TypePreparation StepKey ConsiderationsReference
In Vitro (Protein Labeling)Thiol Reduction (if needed)Use of reducing agents like TCEP or DTT to break disulfide bonds. lumiprobe.comaatbio.com
Dye & Protein SolutionDye in DMSO; Protein in buffer at pH 6.5-7.5 and concentration of 2-10 mg/mL. medchemexpress.comaatbio.com
Conjugation ReactionOptimized dye-to-protein molar ratio (e.g., 10:1 to 20:1); incubation at room temperature. medchemexpress.comlumiprobe.comaatbio.com
PurificationGel filtration or dialysis to remove free dye. medchemexpress.comaatbio.com
In VivoAnimal ModelEstablishment of relevant models, such as xenograft tumors in immunodeficient mice. akinainc.com
Probe FormulationConjugate dissolved in sterile buffer; potential encapsulation in nanoparticles for targeted delivery. researchgate.netresearchgate.net

Development of Quantitative Imaging Biomarkers for Preclinical Assessment

A major goal in preclinical imaging is the development of quantitative imaging biomarkers that can reliably predict therapeutic response or disease progression. The dynamic uptake and clearance patterns of this compound conjugates provide rich data for developing such biomarkers.

Dynamic contrast-enhanced (DCE) NIR fluorescence imaging tracks the probe's accumulation in and clearance from tissues over time. aatbio.com The resulting time-intensity curves can serve as biomarkers themselves, reflecting tissue perfusion and vascular permeability. nih.gov Analysis of these curves can help distinguish between healthy and diseased tissue. aatbio.com

More specific quantitative biomarkers are often derived from these kinetic data. Parameters calculated from PBPK models, such as the ICG plasma disappearance rate (ICG-PDR) or the retention ratio at 15 minutes (ICG-R15), are established measures of liver function and can be adapted to assess the impact of novel therapeutics on organ function. nih.gov In oncology, the SBR and TBR are critical biomarkers for assessing the specific accumulation of a targeted this compound conjugate in a tumor, providing a quantitative measure of target engagement. nih.gov The development of these biomarkers is essential for objectively evaluating the efficacy of new drugs and therapies in preclinical models.

Integration with Multi-Modal Imaging Platforms (e.g., Photoacoustic, Cerenkov Luminescence)

To gain a more comprehensive understanding of biological processes, this compound is increasingly being used in multi-modal imaging approaches, which combine the strengths of different imaging technologies.

Photoacoustic (PA) Imaging: This hybrid modality combines optical excitation with ultrasonic detection. Since this compound has strong optical absorption in the NIR region, it can serve as an excellent photoacoustic contrast agent. psu.edunih.govrsc.org Upon absorbing pulsed laser light, the conjugate undergoes thermoelastic expansion, generating an acoustic wave that can be detected by an ultrasound transducer. This allows for high-resolution imaging at greater depths than what is possible with fluorescence imaging alone. nih.gov Researchers have developed nanoparticles that incorporate both ICG and other agents, such as magnetite, to create trimodal probes for NIR fluorescence, photoacoustic, and magnetic resonance imaging (MRI). psu.edu

Cerenkov Luminescence Imaging (CLI): CLI is an emerging optical imaging technique that detects the faint light (Cerenkov radiation) emitted when charged particles from a radiotracer travel through tissue faster than the speed of light in that medium. nih.gov This allows for the optical visualization of PET or SPECT radiotracers. nih.gov A dual-modality imaging strategy involves creating a conjugate that includes both this compound and a radionuclide (e.g., Fluorine-18 or Gallium-68). acs.orgresearchgate.net This allows for highly sensitive whole-body PET scanning to locate tumors, followed by high-resolution intraoperative fluorescence imaging to guide resection, all using a single injectable probe. acs.org

The integration of this compound with these advanced imaging platforms provides complementary information—combining anatomical, functional, and molecular data—and represents a powerful strategy in preclinical research.

Challenges and Future Perspectives in Disulfo Icg Maleimide Research

Overcoming Current Limitations in Deep Tissue Penetration and Spatial Resolution

A significant challenge in using DiSulfo-ICG maleimide (B117702) for in vivo imaging is achieving deep tissue penetration while maintaining high spatial resolution. Near-infrared (NIR) fluorescence imaging, the modality for ICG-based dyes, offers advantages like reduced light scattering and minimal tissue autofluorescence, which theoretically allows for deeper tissue imaging. aatbio.comstratech.co.uksci-hub.se However, the practical depth and resolution are still limited.

Current research indicates that while ICG enables imaging at greater depths compared to visible light fluorophores, the spatial resolution can be compromised. radiologykey.comnih.gov High-resolution diffuse optical tomography (DOT) has been shown to improve the spatial resolution of ICG-based imaging in the brain. nih.gov Future strategies may involve the development of advanced imaging systems and computational algorithms to enhance image reconstruction. For instance, super-resolution microscopy techniques have been demonstrated with ICG, suggesting a potential avenue for improving spatial resolution at the microscopic level. radiologykey.com Furthermore, advancements in ultrasound imaging, such as ultrafast Doppler and super-resolution ultrasound, offer high-resolution visualization of tumor vasculature, which could complement ICG-based imaging to provide a more comprehensive picture of the tissue microenvironment. thno.org

Strategies for Further Enhancing Targeting Specificity and Reducing Non-Specific Background

The maleimide group of DiSulfo-ICG maleimide is designed to react with thiol groups on biomolecules, such as cysteine residues on proteins, enabling targeted labeling. lumiprobe.comresearchgate.net However, ensuring high targeting specificity and minimizing non-specific binding are ongoing challenges.

One major issue with maleimide-thiol conjugation is the potential for the linkage to be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the body. nih.govresearchgate.net This can lead to the detachment of the dye from its target and increased background signal. Strategies to overcome this include the design of maleimide derivatives that undergo intramolecular cyclization to form a more stable bond. nih.govresearchgate.net

Another source of non-specific signal is the interaction of the dye itself with non-target biomolecules. The use of polyethylene (B3416737) glycol (PEG) linkers has been explored to increase the water solubility and reduce non-specific binding of ICG derivatives. aatbio.comacs.org Additionally, careful control of the conjugation chemistry is crucial. For instance, random modification of lysine (B10760008) residues on an antibody can lead to heterogeneous products, whereas more site-specific methods can improve targeting. rsc.org Future approaches may involve the development of novel linker technologies and blocking agents to minimize non-specific interactions. mblbio.com

Advancements in Molecular Design for Improved Photostability and Quantum Yield

The photophysical properties of this compound, such as its photostability and quantum yield, are critical for its performance as a fluorescent probe. Indocyanine green (ICG) and its derivatives can suffer from photobleaching and have relatively low quantum yields in aqueous solutions due to aggregation and self-quenching. acs.orggoogle.com

Recent research has focused on modifying the cyanine (B1664457) dye structure to enhance these properties. Incorporating a rigid cyclohexenyl group into the polymethine chain of cyanine dyes has been shown to improve both photostability and quantum yield. nih.gov Another strategy involves the synthesis of multimeric contrast agents or conjugation to nanoparticles, which can help to prevent aggregation and improve the photophysical characteristics of the dye. acs.orggoogle.com For example, the quantum yield of some cyanine dyes can be improved by as much as 20% through structural modifications. interchim.fr The development of new ICG derivatives with optimized structures will be key to producing brighter and more stable probes for advanced imaging applications.

Table 1: Comparison of Photophysical Properties of ICG and its Derivatives

DerivativeKey ModificationAdvantage
ICG-PEG Polyethylene glycol linkerIncreased water solubility, reduced non-specific binding. aatbio.comacs.org
Cyclohexenyl-modified ICG Rigid cyclohexenyl groupEnhanced photostability and quantum yield. nih.gov
Nanoparticle-conjugated ICG Conjugation to quantum dotsReduced photobleaching, sustained signal emission. google.com

Exploration of Novel Bioconjugation Chemistries for Diverse Research Applications

The maleimide-thiol reaction is a widely used bioconjugation strategy, but it has limitations, including the reversibility of the bond. nih.govresearchgate.netnih.gov Exploring alternative and improved conjugation chemistries is an active area of research.

Click chemistry, such as copper-free click chemistry, has emerged as a powerful alternative for conjugating antibodies to nanocarriers, demonstrating superior efficacy compared to thiol-maleimide chemistry in some cases. rsc.org Other approaches focus on stabilizing the maleimide-thiol adduct. For example, a transcyclization reaction has been shown to create a more stable six-membered ring structure, preventing the retro-Michael reaction. nih.govresearchgate.net The development of bifunctional crosslinkers with different reactive groups allows for more complex and controlled bioconjugation strategies. iris-biotech.de These advancements will expand the toolkit available to researchers, enabling the creation of more robust and versatile this compound-based probes.

Potential for High-Throughput Screening Methodologies in Probe Development

The development of new fluorescent probes is often a time-consuming process. High-throughput screening (HTS) methodologies offer a way to rapidly evaluate large libraries of compounds to identify promising candidates. nih.govresearchgate.net

Fluorescence-based assays are well-suited for HTS due to their high sensitivity and ease of use. nih.govresearchgate.net For example, fluorescence polarization-based HTS assays have been successfully used to identify inhibitors for specific protein targets. nih.govacs.org In the context of this compound, HTS could be used to screen libraries of modified ICG derivatives for improved properties like quantum yield, photostability, or targeting specificity. This could involve developing assays that measure fluorescence intensity, polarization, or lifetime in the presence of specific targets or in simulated physiological environments. The use of high-content imaging systems in conjunction with HTS can provide detailed information on the cellular uptake and localization of new probes. acs.org

Integration with Artificial Intelligence and Machine Learning for Advanced Image Analysis and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the analysis of fluorescence microscopy images. mdpi.comresearchgate.net These technologies can be used to enhance image quality, automate complex analyses, and even predict experimental outcomes.

Q & A

Q. What are the standard protocols for conjugating DiSulfo-ICG Maleimide to cysteine-containing proteins?

this compound reacts selectively with free thiol (-SH) groups under mildly alkaline conditions (pH 7.0–8.5). A typical protocol involves:

  • Incubating the protein with a 1.5–2-fold molar excess of this compound in PBS or HEPES buffer at 4–25°C for 1–2 hours .
  • Quenching unreacted maleimide groups with excess β-mercaptoethanol or L-cysteine.
  • Purification via size-exclusion chromatography or dialysis to remove unbound dye. Validate conjugation efficiency using UV-Vis spectroscopy (λ~780 nm for ICG) and SDS-PAGE with fluorescence imaging .

Q. How does the sulfonation of ICG improve its stability in aqueous environments compared to non-sulfonated derivatives?

The two sulfonate groups in this compound enhance hydrophilicity, reducing aggregation and nonspecific binding in biological matrices. This modification stabilizes fluorescence emission (>24 hours in serum-containing media) and minimizes photobleaching under near-infrared (NIR) excitation . Confirm stability via time-lapsed fluorescence intensity measurements in PBS vs. cell lysate .

Q. What controls are essential for validating this compound specificity in live-cell imaging?

  • Negative control: Treat cells with thiol-blocking agents (e.g., N-ethylmaleimide) before dye incubation to confirm thiol-dependent labeling .
  • Competition control: Co-incubate with excess free cysteine to inhibit labeling.
  • Background control: Image unlabeled cells under identical NIR settings to assess autofluorescence .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed ligand conjugation efficiency using this compound in nanoparticle (NP) systems?

Experimental ligand counts often fall below theoretical estimates due to steric hindrance from PEG chains or maleimide hydrolysis during NP synthesis. To mitigate:

  • Optimize PEG density and molecular weight (e.g., shorter PEG chains reduce entanglement ).
  • Monitor maleimide integrity via UV-Vis spectroscopy (λ~300 nm) after sonication, as hydrolysis reduces absorbance .
  • Use qPAINT or Förster resonance energy transfer (FRET) to quantify accessible ligands post-conjugation .

Q. What strategies improve the robustness of thiosuccinimide linkages formed by this compound in vivo?

Thiosuccinimide bonds are prone to retro-Michael reactions in blood plasma. To enhance stability:

  • Employ hydrolytically stable maleimide derivatives (e.g., dibromomaleimide) for irreversible conjugation .
  • Introduce steric hindrance near the maleimide group via PEG spacers to reduce thiol exchange .
  • Validate linkage stability using mass spectrometry after plasma incubation .

Q. How do researchers reconcile pH-dependent fluorescence variability of this compound in tumor microenvironments?

this compound exhibits reduced fluorescence at acidic pH (e.g., tumor hypoxia). To standardize measurements:

  • Calibrate fluorescence intensity against pH gradients using phantoms with buffered solutions (pH 5.0–7.4) .
  • Co-administer pH-insensitive reference dyes (e.g., Alexa Fluor 750) for ratiometric imaging .
  • Use computational models to correct in vivo signals based on tumor pH maps from MRI or PET .

Q. What experimental designs mitigate photothermal interference during NIR imaging with this compound?

ICG derivatives can generate heat under high-intensity NIR, altering cellular behavior. To minimize artifacts:

  • Limit laser power to <50 mW/cm² and use pulsed illumination .
  • Monitor temperature changes with infrared thermography during imaging .
  • Validate biological outcomes (e.g., apoptosis) in parallel experiments without NIR exposure .

Methodological Contradictions and Solutions

Q. Why do some studies report nonspecific binding of this compound despite its thiol specificity?

Nonspecific binding may arise from:

  • Residual hydrophobic interactions (despite sulfonation). Pre-block samples with 1% BSA or 5% nonfat milk .
  • Maleimide hydrolysis products reacting with amines. Use fresh dye aliquots and avoid prolonged storage in aqueous buffers .
  • Validate specificity via competition assays with free thiols .

Q. How to resolve conflicts between in vitro and in vivo conjugation efficiency data?

In vivo environments (e.g., redox gradients, protein corona formation) reduce effective dye-target interactions. Solutions include:

  • Pre-conjugating this compound to targeting moieties (e.g., antibodies) before administration .
  • Using "click chemistry" (e.g., tetrazine ligation) for bioorthogonal labeling in live animals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.